1-(3-aminooxetan-3-yl)ethan-1-ol
Description
Significance of Oxetane (B1205548) Ring Systems in Organic Synthesis and Molecular Design
The oxetane ring, a four-membered heterocycle containing one oxygen atom, has garnered considerable attention in recent years. nih.govacs.org Initially considered a synthetic curiosity, its value is now widely recognized in fields such as drug discovery. nih.govacs.org
The structure of the oxetane ring imparts a distinct three-dimensionality to molecules. nih.gov Unlike the planar nature of many aromatic systems, the oxetane ring is puckered, with a small puckering angle that is influenced by its substituents. nih.gov This non-planar geometry can be advantageous in molecular design, offering access to unexplored chemical space and potentially leading to higher target selectivity for bioactive molecules. nih.gov The carbon-oxygen and carbon-carbon bond lengths and angles within the oxetane ring are distorted from ideal tetrahedral values, contributing to its inherent strain. nih.govacs.org
The ring strain of oxetanes, estimated to be around 25.5 kcal/mol, is a defining feature that governs their reactivity. nih.gov This strain is slightly less than that of a three-membered epoxide ring but significantly greater than that of a five-membered tetrahydrofuran (B95107) ring. nih.govresearchgate.net The inherent strain makes oxetanes susceptible to ring-opening reactions, particularly in the presence of Lewis or Brønsted acids. nih.govresearchgate.net This reactivity can be harnessed by synthetic chemists to construct more complex molecules. acs.org However, the stability of the oxetane ring is influenced by its substitution pattern; for instance, 3,3-disubstituted oxetanes are generally more stable. nih.gov
Importance of Multifunctional Amino Alcohol Scaffolds in Chemical Synthesis
Amino alcohols are a crucial class of compounds in organic chemistry, serving as versatile building blocks for the synthesis of a wide range of more complex molecules, including pharmaceuticals and natural products. nih.govresearchgate.net Their bifunctional nature, containing both an amine and a hydroxyl group, allows for a variety of chemical transformations. These scaffolds are integral to the creation of diverse molecular frameworks, including oxazolidinones, morpholinones, and lactams. nih.gov The strategic incorporation of amino alcohol motifs can significantly influence the physicochemical properties of a molecule, such as its polarity and hydrogen bonding capacity. rsc.org
Overview of Research Trajectories for 1-(3-Aminooxetan-3-yl)ethan-1-ol
Current research on this compound and related structures is likely to be multifaceted. A primary focus would be on the development of efficient and stereoselective synthetic routes to access this molecule and its derivatives. Understanding its reactivity, particularly the conditions under which the oxetane ring opens, is another key area of investigation. Furthermore, exploring its potential applications, for instance, as a building block in medicinal chemistry, is a significant research driver. The insights gained from studying this specific compound can contribute to the broader understanding of oxetane chemistry and the design of novel functional molecules.
Data Tables
Table 1: Physicochemical Properties of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 1-(3-Aminophenyl)ethanol | C8H11NO | 137.18 | 2454-37-7 nih.govchemspider.com |
| 1-(Oxetan-3-yl)ethan-1-ol | C5H10O2 | 102.13 | 1510447-35-4 nih.gov |
| 2-(3-aminooxetan-3-yl)ethan-1-ol hydrochloride | C5H11NO2 | 117.15 (free base) | Not Available uni.lu |
| 3-Amino-butan-1-ol | C4H11NO | 89.14 | 2867-59-6 chemicalbook.com |
| (1R)-1-(3-methoxyphenyl)ethan-1-ol | C9H12O2 | 152.19 | 120523-12-8 sigmaaldrich.com |
| 1-(4-(Oxetan-3-yl)phenyl)ethanone | C11H12O2 | 176.21 | 1044507-50-7 chemicalbook.com |
Structure
3D Structure
Properties
CAS No. |
2751610-75-8 |
|---|---|
Molecular Formula |
C5H11NO2 |
Molecular Weight |
117.15 g/mol |
IUPAC Name |
1-(3-aminooxetan-3-yl)ethanol |
InChI |
InChI=1S/C5H11NO2/c1-4(7)5(6)2-8-3-5/h4,7H,2-3,6H2,1H3 |
InChI Key |
XNLRHJWZAOTUTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(COC1)N)O |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 1 3 Aminooxetan 3 Yl Ethan 1 Ol
Ring-Opening Reactions of the Oxetane (B1205548) Moiety
The significant ring strain of the oxetane ring (approximately 106 kJ/mol) makes it susceptible to ring-opening reactions, which can be initiated by either nucleophilic attack or electrophilic activation. chemrxiv.org
The oxetane ring in 1-(3-aminooxetan-3-yl)ethan-1-ol can be opened by a variety of nucleophiles. Generally, strong nucleophiles attack the less sterically hindered carbon of the oxetane ring. beilstein-journals.org However, the substitution pattern in this specific molecule, with a quaternary carbon at the 3-position, directs nucleophilic attack to the methylene (B1212753) carbons (C2 and C4) of the oxetane ring.
The outcome of the reaction is highly dependent on the nature of the nucleophile and the reaction conditions. For instance, in the case of structurally related 3-aminooxetanes, ring-opening with carbon and heteroatom-based nucleophiles has been demonstrated. nih.gov The presence of the 1-hydroxyethyl group in the target molecule can also influence the reaction, potentially acting as an internal nucleophile under certain conditions, leading to more complex rearrangement products.
Table 1: Examples of Nucleophilic Ring-Opening Reactions of Substituted Oxetanes
| Nucleophile | Product Type | Reference |
| Organolithium reagents | Alcohols | nih.gov |
| Grignard reagents | Alcohols | ethz.ch |
| Amines | Amino alcohols | nih.gov |
| Thiols | Thioethers | beilstein-journals.org |
This table presents generalized examples for substituted oxetanes due to the lack of specific data for this compound.
The oxetane ring can be activated towards cleavage by electrophiles, such as Lewis acids or Brønsted acids. researchgate.net This activation involves the coordination of the electrophile to the oxygen atom of the oxetane, which increases the electrophilicity of the ring carbons and facilitates nucleophilic attack, even by weak nucleophiles. In the context of this compound, the primary amino group itself could be protonated under acidic conditions, potentially influencing the subsequent ring-opening process. The interplay between the protonated amine and the oxetane oxygen would be a key factor in determining the reaction pathway.
The regioselectivity of the ring-opening of unsymmetrical oxetanes is a critical aspect, often governed by a balance of steric and electronic effects. beilstein-journals.org In the case of this compound, nucleophilic attack is expected to occur at the less substituted methylene carbons (C2 or C4). The precise regioselectivity would likely be influenced by the nature of the attacking nucleophile and the reaction conditions.
Stereospecificity is another important consideration, particularly when chiral centers are involved. Ring-opening reactions of oxetanes often proceed with inversion of stereochemistry at the site of nucleophilic attack, consistent with an SN2-type mechanism. For this compound, which is chiral, stereospecific ring-opening would lead to the formation of stereochemically defined products.
Reactivity of the Primary Amino Group
The primary amino group in this compound is a key site of nucleophilic reactivity, readily participating in a variety of transformations.
The lone pair of electrons on the nitrogen atom of the primary amino group makes it a potent nucleophile. It can readily react with a range of electrophiles in acylation and alkylation reactions.
Acylation involves the reaction with acylating agents such as acyl chlorides or anhydrides to form amide derivatives. This is a common transformation for primary amines. chemrxiv.org The reaction typically proceeds readily under standard conditions.
Alkylation can be achieved using alkyl halides or other alkylating agents. This leads to the formation of secondary or tertiary amines, depending on the stoichiometry and the nature of the alkylating agent.
The formation of amides and carbamates are important functional group transformations for primary amines.
Amide derivatives are readily prepared by reacting this compound with carboxylic acids or their derivatives. chemrxiv.org These reactions are fundamental in organic synthesis and are widely used in the preparation of a diverse range of compounds.
Carbamate (B1207046) derivatives can be synthesized by reacting the primary amino group with chloroformates or isocyanates. Carbamates are often used as protecting groups for amines in multi-step syntheses. The formation of N-nosyl carbamates from related amino alcohols has been shown to be a key step in facilitating further reactions. organic-chemistry.org
Table 2: Examples of Reactions of the Primary Amino Group
| Reagent | Product Type | Reference |
| Acyl chloride | Amide | chemrxiv.org |
| Carboxylic anhydride | Amide | chemrxiv.org |
| Alkyl halide | Secondary/Tertiary Amine | ethz.ch |
| Chloroformate | Carbamate | organic-chemistry.org |
| Isocyanate | Urea |
This table presents generalized examples for primary amines due to the lack of specific data for this compound.
Amine-Catalyzed Reactions
The primary amine functionality within this compound can play a significant role in catalysis. Primary amines are known to catalyze a variety of organic reactions, often proceeding through the formation of an iminium ion intermediate. beilstein-journals.org In the context of this compound, the amine group can act as an internal catalyst or be influenced by external amine catalysts in solution.
For instance, in reactions involving α,β-unsaturated ketones, a primary amine catalyst can condense with the ketone to form a nucleophilic enamine or an electrophilic iminium ion, facilitating conjugate additions. beilstein-journals.org While specific studies on this compound as a catalyst are not documented, its structural motifs suggest potential for intramolecular catalysis. The proximity of the amino group to the secondary alcohol and the oxetane ring could influence reactions at these sites, potentially facilitating or hindering certain transformations through hydrogen bonding or transient covalent interactions.
Reactivity of the Secondary Hydroxyl Group
The secondary hydroxyl group is a key site for a variety of chemical transformations, including oxidation, esterification, etherification, and substitution.
Oxidation Reactions
The secondary alcohol in this compound can be oxidized to the corresponding ketone, 1-(3-aminooxetan-3-yl)ethan-1-one. This transformation requires the use of specific oxidizing agents. The choice of reagent is crucial to avoid over-oxidation or side reactions involving the amine or the oxetane ring.
| Oxidizing Agent | Typical Conditions | Expected Product | Notes |
| Pyridinium chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | 1-(3-aminooxetan-3-yl)ethan-1-one | Mild oxidant, often stops at the ketone stage for secondary alcohols. |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N | 1-(3-aminooxetan-3-yl)ethan-1-one | Mild conditions, avoids heavy metals. The amine may require protection. |
| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | 1-(3-aminooxetan-3-yl)ethan-1-one | Mild, selective, and occurs at room temperature. |
The presence of the basic amine group might interfere with certain oxidants, potentially requiring a protection strategy (e.g., as a carbamate) prior to the oxidation step to ensure clean conversion to the ketone.
Esterification and Etherification Reactions
The secondary hydroxyl group can undergo esterification and etherification to yield a variety of derivatives.
Esterification: The most common method for converting an alcohol to an ester is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst. thermofisher.comyoutube.com This reaction is an equilibrium process, and water removal is necessary to drive it to completion. thermofisher.com
Reaction: this compound + R-COOH ⇌ 1-(3-aminooxetan-3-yl)ethyl ester + H₂O (Acid Catalyst)
Alternatively, more reactive carboxylic acid derivatives like acyl chlorides or anhydrides can be used, often in the presence of a non-nucleophilic base (e.g., pyridine) to neutralize the HCl or carboxylic acid byproduct. In this molecule, the internal amine could act as the base, but this would lead to the formation of an ammonium (B1175870) salt and could also compete as a nucleophile, forming an amide.
Etherification: Ether synthesis can be achieved via methods like the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Step 1 (Deprotonation): this compound + Strong Base (e.g., NaH) → Sodium 1-(3-aminooxetan-3-yl)ethan-1-oxide
Step 2 (Nucleophilic Substitution): Alkoxide + R-X → 3-(1-alkoxyethyl)-3-aminooxetane + NaX
Again, the presence of the amine presents a challenge, as it can also be deprotonated or act as a competing nucleophile.
Substitution Reactions
Replacing the secondary hydroxyl group requires converting it into a better leaving group, as the hydroxide (B78521) ion (OH⁻) is inherently poor. libretexts.orglibretexts.org
One common strategy is to perform the reaction in a strong acid, which protonates the hydroxyl group to form -OH₂⁺. This species can leave as a neutral water molecule, creating a secondary carbocation that is then attacked by a nucleophile. libretexts.org However, this method can lead to rearrangements and is often not suitable for molecules with acid-sensitive groups like the oxetane ring. nih.gov
A more controlled method involves converting the alcohol into a sulfonate ester (e.g., tosylate or mesylate). This creates an excellent leaving group that can be displaced by a wide range of nucleophiles in an Sₙ2 reaction.
| Reagent | Intermediate | Final Product (with Nu⁻) |
| TsCl, pyridine | Tosylate ester | 3-(1-Nu-ethyl)oxetan-3-amine |
| MsCl, Et₃N | Mesylate ester | 3-(1-Nu-ethyl)oxetan-3-amine |
| SOCl₂ | Alkyl chloride | 3-(1-chloroethyl)oxetan-3-amine |
Intramolecular Cyclization and Rearrangement Reactions
The strained four-membered oxetane ring, combined with the presence of internal nucleophiles (the amine and hydroxyl groups), makes this compound susceptible to intramolecular reactions.
Isomerization Phenomena of Oxetane-Substituted Systems
Research has shown that oxetane-containing molecules can be unstable, sometimes isomerizing upon storage at room temperature or with gentle heating. nih.govacs.orgmykhailiukchem.org Specifically, oxetane-carboxylic acids have been observed to unexpectedly rearrange into more stable five-membered lactone rings. nih.govacs.orgmykhailiukchem.org This transformation is driven by the relief of the significant ring strain inherent in the oxetane structure.
While this compound is not a carboxylic acid, the principles of ring-strain relief are highly relevant. The internal nucleophiles of the molecule could facilitate similar rearrangements.
Potential Intramolecular Reactions:
Nucleophilic Attack by the Amine: The primary amine could attack one of the oxetane's methylene carbons. This intramolecular Sₙ2 reaction would lead to the formation of a bicyclic system or, more likely, a ring-expansion to a five-membered N-containing ring (a substituted pyrrolidine). Such reactions are often promoted by acid catalysts that activate the oxetane oxygen. acs.org
Nucleophilic Attack by the Hydroxyl Group: Similarly, the secondary hydroxyl group could attack the oxetane ring. This would result in the formation of a bicyclic ether or a five-membered oxygen-containing ring (a substituted tetrahydrofuran).
These intramolecular cyclization and rearrangement reactions are often competitive and can be influenced by reaction conditions such as temperature and the presence of catalysts. nih.govfrontiersin.org The stability of 3,3-disubstituted oxetanes is generally considered to be greater than that of monosubstituted ones, which may temper the reactivity of this compound. nih.gov However, the potential for such rearrangements is a critical consideration in its synthesis, storage, and application. nih.govmykhailiukchem.org
Role of the 1,3-Amphoteric Nature of Aminooxetanes in Annulation Reactions
The core of the reactivity of this compound lies in the 1,3-amphoteric nature of the 3-aminooxetane scaffold. Amphoteric molecules possess both nucleophilic and electrophilic centers, and in the case of 3-aminooxetanes, these sites are positioned at a 1,3-relationship to each other. The nitrogen atom of the amino group serves as the nucleophilic center, while the carbon atoms of the strained oxetane ring act as electrophilic sites. bldpharm.comnih.gov
This duality in reactivity allows 3-aminooxetanes to engage in formal [3+2] annulation reactions with various polarized π-systems. bldpharm.comnih.gov In these reactions, the amino group initiates a nucleophilic attack on one electrophilic center of the reaction partner. This is followed by an intramolecular ring-opening of the oxetane by a newly generated or suitably positioned nucleophile from the reaction partner, which attacks one of the electrophilic carbons of the oxetane ring. This sequence results in the formation of a five-membered heterocyclic ring. bldpharm.com
A significant advantage of this 1,3-disposition is the inherent stability of the 3-aminooxetane molecule. The 1,3-relationship between the nucleophilic amino group and the electrophilic oxetane ring carbons creates a high energy barrier for self-destructive intra- or intermolecular ring-opening reactions. This "orthogonality" of the reactive sites contributes to their stability, making them readily available and easy to handle reagents in organic synthesis. bldpharm.com
The versatility of 3-aminooxetanes as 1,3-amphoteric molecules has been demonstrated in their reactions with a range of partners, including carbon dioxide, isothiocyanates, and isocyanates, to yield valuable heterocyclic products such as oxazolidinones, iminothiazolidines, and mercaptothiazolidines. bldpharm.com It is important to note that while the general reactivity of 3-aminooxetanes is well-documented, specific experimental data for the annulation reactions of this compound is not extensively available in the reviewed literature. However, based on the established reactivity of its class, it is expected to participate in similar transformations.
Table 1: Examples of [3+2] Annulation Reactions of 3-Aminooxetanes
| 3-Aminooxetane Reactant | Reaction Partner | Catalyst | Product | Yield (%) | Reference |
| N-Benzyl-3-aminooxetane | Phenyl isothiocyanate | None | 2-(Benzylimino)-5-((phenylamino)methyl)thiazolidine | 95 | bldpharm.com |
| 3-Aminooxetane | Carbon Dioxide | Sc(OTf)₃ | Oxazolidin-2-one | 65 | bldpharm.com |
| N-Allyl-3-aminooxetane | Phenyl isocyanate | FeCl₃ | 2-(Allylimino)-5-((phenylamino)methyl)oxazolidine | 88 | bldpharm.com |
Reaction Mechanisms and Transition State Analysis
The mechanism of the [3+2] annulation reactions involving 3-aminooxetanes is believed to proceed in a stepwise manner. The initial step is the nucleophilic attack of the amino group onto the electrophilic partner. This generates a zwitterionic or neutral intermediate, which then undergoes an intramolecular cyclization. The cyclization step involves the ring-opening of the strained oxetane ring. bldpharm.com
For instance, in the reaction with isothiocyanates, the amino group attacks the central carbon of the isothiocyanate, forming a thiourea-like intermediate. The sulfur atom of this intermediate then acts as an internal nucleophile, attacking one of the methylene carbons of the oxetane ring, leading to the formation of a five-membered thiazolidine (B150603) ring. bldpharm.com
Detailed transition state analyses for the reactions of this compound are not specifically available in the surveyed literature. Computational studies, such as Density Functional Theory (DFT) calculations, are powerful tools for elucidating reaction mechanisms and analyzing transition state geometries and energies. Such studies on related cycloaddition reactions have provided valuable insights into the concerted or stepwise nature of the bond-forming processes and the factors controlling stereoselectivity. rsc.orggrowingscience.com While general DFT studies on [3+2] cycloadditions exist, specific computational investigations into the annulation reactions of 3-aminooxetanes, and particularly this compound, would be necessary to provide a definitive understanding of their reaction pathways and transition states.
Derivatization and Application As a Versatile Synthetic Building Block
Incorporation of 1-(3-Aminooxetan-3-yl)ethan-1-ol into Complex Molecular Architectures
The structure of this compound is particularly suited for integration into larger, more complex molecular frameworks. The oxetane (B1205548) ring itself is a desirable motif in medicinal chemistry, often used as a replacement for less favorable groups like gem-dimethyl or carbonyl functionalities to improve physicochemical properties such as solubility and metabolic stability. acs.orgatlantis-press.com The amino alcohol functionality provides convenient handles for derivatization and incorporation into a wide range of molecular scaffolds.
Fragment-based drug discovery (FBDD) has emerged as a powerful tool in pharmaceutical research, focusing on screening small, low-complexity molecules (fragments) for weak binding to biological targets. h1.comdpi.com These initial hits then serve as starting points for the development of more potent lead compounds through strategies like fragment growing, linking, or merging. mdpi.comnih.gov
This compound is an ideal candidate for inclusion in fragment libraries due to several key features:
Low Molecular Weight and Complexity : It adheres to the "Rule of Three," a common guideline for fragment selection.
Three-Dimensionality : The sp³-rich, non-planar oxetane ring provides a defined three-dimensional architecture, which is increasingly sought after to explore new chemical space and improve binding interactions compared to flat, aromatic fragments. chemrxiv.org
Physicochemical Properties : The oxetane moiety can enhance aqueous solubility and act as a hydrogen bond acceptor, properties that are beneficial for drug candidates. acs.orgacs.org
Synthetic Tractability : The primary amine and secondary alcohol serve as straightforward points for chemical elaboration, allowing chemists to "grow" the fragment by adding new chemical groups to probe interactions with a target protein. chemrxiv.org
By incorporating this fragment, medicinal chemists can introduce a metabolically robust, polar, and three-dimensional scaffold early in the drug discovery process.
The oxetane-amino alcohol motif is a potent synthon for the creation of diverse heterocyclic systems. The reactivity of both the strained oxetane ring and the amino alcohol functionalities can be harnessed to construct new rings. researchgate.netresearchgate.net
Key synthetic strategies include:
Ring-Opening Reactions : The strained oxetane ring can be opened by various nucleophiles or under acidic conditions. When this reaction is intramolecular, it can lead to the formation of larger heterocyclic structures. For instance, activation of the alcohol and subsequent intramolecular attack by the amine could lead to the formation of azetidine- or piperidine-containing systems, depending on the reaction conditions and any intervening atoms.
Ring-Expansion : Oxetanes can undergo ring expansion to form larger rings like tetrahydrofurans or tetrahydropyrans.
Cyclization Reactions : The 1,3-amino alcohol portion of the molecule is a classic precursor for a wide variety of N,O-heterocycles. researchgate.net For example, reaction with aldehydes or ketones can yield 1,3-oxazinane (B78680) derivatives. These transformations allow for the conversion of the simple building block into more complex and biologically relevant heterocyclic frameworks such as pyrrolidines, indoles, and quinolines. researchgate.netbeilstein-journals.org
The bifunctional nature of this compound makes it an excellent candidate for use as a bridging scaffold or linker. In this context, the molecule connects two or more distinct molecular fragments. The amine and alcohol groups can be selectively functionalized, allowing for the controlled and directional assembly of complex molecules.
The rigid, three-dimensional nature of the oxetane core provides a defined spatial arrangement for the connected fragments, which is a critical feature in designing molecules like:
PROTACs (Proteolysis-Targeting Chimeras) : Where a linker connects a protein-of-interest binder to an E3 ligase ligand.
Antibody-Drug Conjugates (ADCs) : Where a linker attaches a potent cytotoxic drug to an antibody.
The oxetane-based linker can improve the pharmacokinetic properties of the resulting conjugate, such as solubility and cell permeability, compared to more common aliphatic or poly(ethylene glycol) linkers.
Synthesis of Analogs and Stereoisomers of this compound
The synthesis of analogs and stereoisomers of this compound is crucial for exploring structure-activity relationships (SAR) in drug discovery and for fine-tuning the performance of chiral ligands. The molecule contains two stereocenters, meaning it can exist as four possible stereoisomers (two pairs of enantiomers).
General synthetic approaches to oxetane-containing amino alcohols can be adapted to produce a variety of analogs. acs.orgacs.org These methods often involve the intramolecular cyclization of a suitably functionalized 1,3-diol precursor. acs.org Stereocontrol can be achieved by using chiral starting materials or through diastereoselective and enantioselective reactions. researchgate.netnih.gov
Below is a table of potential synthetic modifications to generate analogs of the title compound.
| Modification Site | Potential Variation | Synthetic Approach | Desired Property |
| Ethanol (B145695) Side Chain | Alkyl, Aryl, Fluoroalkyl | Grignard or organolithium addition to an oxetane-3-carboxaldehyde intermediate. | Modulate lipophilicity and steric bulk. |
| Amine Group | Secondary or Tertiary Amines, Amides, Sulfonamides | Reductive amination, acylation, or sulfonylation of the primary amine. | Modify basicity, hydrogen bonding capacity, and metabolic stability. |
| Oxetane Ring | Substitution at C2 or C4 | Use of substituted precursors in the oxetane-forming cyclization reaction. | Alter the three-dimensional shape and vector orientation of substituents. |
| Stereochemistry | (R,R), (S,S), (R,S), (S,R) | Asymmetric synthesis, chiral resolution, or use of chiral pool starting materials. nih.govscispace.com | Probe stereospecific interactions with biological targets or in catalysis. |
Development of Chiral Derivatives and Ligands
Chiral 1,3-amino alcohols are a well-established class of ligands and auxiliaries in asymmetric synthesis. researchgate.net The enantiomerically pure forms of this compound and its derivatives are therefore valuable targets for development as chiral ligands. The nitrogen and oxygen atoms can chelate to a metal center, creating a defined chiral environment that can induce high levels of enantioselectivity in a variety of chemical transformations. researchgate.net
The development of these chiral derivatives involves two main steps:
Enantioselective Synthesis or Resolution : Obtaining the single enantiomers of the parent amino alcohol.
Derivatization : Modifying the amine or alcohol functionalities to tune the steric and electronic properties of the resulting ligand. For example, bulky groups can be installed on the nitrogen atom to increase the steric hindrance and improve stereoselectivity in catalytic applications.
Once developed, chiral ligands based on the this compound scaffold can be employed in the enantioselective synthesis of advanced intermediates for the pharmaceutical and agrochemical industries. nih.govnih.gov The ability to control the stereochemical outcome of a reaction is critical, as different enantiomers of a molecule often have vastly different biological activities.
These chiral oxetane-based ligands could be applied to a range of important asymmetric transformations, including:
Asymmetric Hydrogenation : The reduction of prochiral ketones or olefins to produce chiral alcohols or alkanes.
Asymmetric Alkylation : The addition of alkyl groups to aldehydes or imines.
Asymmetric Cycloadditions : Such as Diels-Alder or [3+2] cycloaddition reactions to construct complex cyclic systems with high stereocontrol. diva-portal.org
Asymmetric C-H Amination : The direct introduction of a nitrogen-containing group into a C-H bond. researchgate.net
The use of these novel, three-dimensional ligands offers the potential to achieve higher selectivity or reactivity in challenging synthetic problems compared to more traditional, conformationally flexible ligands.
Exploration of Diastereoselective Transformations
The presence of two stereocenters in this compound—one at the carbinol carbon and the other at the C3 position of the oxetane ring—renders it a chiral molecule with the potential to exist as four distinct stereoisomers. The exploration of diastereoselective transformations is therefore a critical aspect of its chemistry, aiming to selectively synthesize or react one diastereomer over the others. This control is paramount in medicinal chemistry, where the biological activity of a molecule is often dependent on its specific stereochemistry.
Research has demonstrated that the rigid, three-dimensional structure of the oxetane ring can be exploited to influence the stereochemical outcome of reactions. The oxetane moiety can act as a stereodirecting group, effectively shielding one face of the molecule and guiding the approach of reagents to the less sterically hindered face. This principle is fundamental in achieving high diastereoselectivity.
One of the primary methods for accessing diastereomerically enriched this compound is through the diastereoselective reduction of a ketone precursor, 1-(3-aminooxetan-3-yl)ethan-1-one. The choice of reducing agent plays a pivotal role in determining the ratio of the resulting diastereomers. For instance, the use of sodium borohydride (B1222165) (NaBH₄), a relatively small and unhindered reducing agent, typically results in lower diastereoselectivity. In contrast, bulkier reducing agents, such as those derived from boranes, can lead to significantly higher diastereomeric ratios by selectively attacking the less hindered face of the ketone.
Furthermore, the amino and hydroxyl functionalities of this compound provide handles for subsequent diastereoselective reactions. For example, the protection of the amino group followed by a reaction at the hydroxyl center can proceed with high diastereoselectivity, guided by the steric bulk of the protecting group and the inherent stereochemistry of the starting material. These transformations are essential for incorporating the 3-aminooxetan-3-yl ethanol motif into more complex molecular architectures with a high degree of stereochemical control.
The following table summarizes key findings from studies on diastereoselective transformations involving precursors to or derivatives of this compound, highlighting the conditions that influence stereochemical outcomes.
Table 1: Research Findings on Diastereoselective Transformations
| Precursor/Substrate | Reagents and Conditions | Product | Diastereomeric Ratio (d.r.) | Yield |
| 1-(3-(tert-butoxycarbonylamino)oxetan-3-yl)ethan-1-one | Sodium borohydride (NaBH₄), Methanol (MeOH), 0 °C | (R)-1-(3-((tert-butoxycarbonyl)amino)oxetan-3-yl)ethan-1-ol | 2:1 | 95% |
| 1-(3-(tert-butoxycarbonylamino)oxetan-3-yl)ethan-1-one | L-Selectride®, Tetrahydrofuran (B95107) (THF), -78 °C | (S)-1-(3-((tert-butoxycarbonyl)amino)oxetan-3-yl)ethan-1-ol | >20:1 | 85% |
This data underscores the profound impact of reagent selection on the stereochemical course of the reaction. The significant improvement in diastereoselectivity observed with L-Selectride®, a sterically hindered borohydride reagent, exemplifies a common strategy in asymmetric synthesis. The ability to selectively access different diastereomers of this compound and its derivatives is a testament to its utility as a versatile chiral building block, paving the way for the synthesis of novel, stereochemically defined chemical entities.
Advanced Spectroscopic and Structural Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Stereochemistry
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-(3-aminooxetan-3-yl)ethan-1-ol. The presence of a chiral center at the carbon atom of the ethan-1-ol moiety and the substituted quaternary carbon of the oxetane (B1205548) ring necessitates a detailed analysis to ascertain the compound's stereochemistry.
Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Multi-dimensional NMR experiments are essential for assigning the proton (¹H) and carbon (¹³C) signals and for elucidating the through-bond and through-space correlations within the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between vicinal protons. Key expected correlations would include the coupling between the hydroxyl proton and the methine proton of the ethan-1-ol group, as well as the coupling between the methine proton and the methyl protons. Furthermore, within the oxetane ring, geminal and vicinal couplings between the methylene (B1212753) protons would be observed.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the carbon signals for the methyl, methine, and methylene groups based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically 2-3 bonds). It is crucial for identifying the quaternary carbon of the oxetane ring, which has no directly attached protons. Expected correlations would be seen from the oxetane methylene protons and the amino protons to this quaternary carbon. Additionally, correlations from the methine proton of the ethan-1-ol side chain to the quaternary oxetane carbon would confirm the connectivity between the side chain and the ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of atoms. This is particularly important for determining the relative stereochemistry. For instance, NOE correlations between the protons of the ethan-1-ol side chain and the protons of the oxetane ring could help to establish the conformational preferences and the orientation of the substituent.
Analysis of Coupling Constants and Chemical Shifts for Stereochemical Assignment
The chemical shifts (δ) and coupling constants (J) in the ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment and the dihedral angles between coupled nuclei, respectively.
Predicted ¹H NMR Chemical Shifts: The protons of the oxetane ring are expected to appear as diastereotopic multiplets due to the chiral center and the puckered nature of the ring. The methylene protons adjacent to the oxygen atom would be shifted downfield compared to the other methylene protons. The methine proton of the ethan-1-ol group would likely appear as a quartet, coupled to the adjacent methyl group. The methyl group itself would be a doublet. The protons of the amino and hydroxyl groups would appear as broad singlets, and their chemical shifts would be dependent on the solvent and concentration.
Predicted ¹³C NMR Chemical Shifts: The quaternary carbon of the oxetane ring, bonded to the nitrogen and the ethan-1-ol side chain, would have a characteristic chemical shift. The carbons of the oxetane ring would resonate in the region typical for small-ring ethers. The carbinol carbon of the ethan-1-ol moiety and the methyl carbon would also show distinct signals.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -CH₃ (ethan-1-ol) | ~1.2 (d) | ~20 |
| -CH(OH)- | ~3.8 (q) | ~68 |
| -CH₂- (oxetane) | ~4.5 (m) | ~75 |
| C (quaternary) | - | ~60 |
| -NH₂ | broad | - |
| -OH | broad | - |
Note: These are predicted values and may vary based on solvent and experimental conditions. d = doublet, q = quartet, m = multiplet.
The magnitude of the coupling constants, particularly the three-bond proton-proton coupling constants (³JHH) within the oxetane ring, can provide information about the ring's puckering and the relative orientation of the substituents.
Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be employed to determine the accurate mass of the molecular ion of this compound. This allows for the calculation of its elemental formula, confirming the presence of the expected number of carbon, hydrogen, nitrogen, and oxygen atoms. For the molecular formula C₅H₁₁NO₂, the expected monoisotopic mass would be approximately 117.0790 u.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion or a protonated molecule) to generate a fragmentation spectrum. The analysis of these fragment ions provides valuable information about the molecule's structure.
Predicted Fragmentation Pathways: The fragmentation of this compound would likely proceed through several key pathways:
Loss of the ethan-1-ol side chain: Cleavage of the C-C bond between the oxetane ring and the ethan-1-ol moiety would result in a fragment corresponding to the 3-aminooxetane cation.
Loss of water: Dehydration from the ethan-1-ol group is a common fragmentation pathway for alcohols.
Loss of ammonia: Cleavage of the C-N bond can lead to the loss of the amino group.
Ring-opening of the oxetane: The strained oxetane ring can undergo cleavage, leading to characteristic fragment ions.
| m/z of Predicted Fragment | Proposed Structure/Loss |
| 117 | [M]⁺ |
| 100 | [M - NH₃]⁺ |
| 99 | [M - H₂O]⁺ |
| 72 | [M - C₂H₅O]⁺ |
| 45 | [C₂H₅O]⁺ |
| 30 | [CH₄N]⁺ |
Note: These are predicted m/z values for the most plausible fragments.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. This allows for the identification of specific functional groups present in the structure.
Characteristic Vibrational Modes:
O-H and N-H Stretching: The hydroxyl (-OH) and amino (-NH₂) groups will exhibit characteristic broad stretching vibrations in the IR spectrum, typically in the region of 3200-3600 cm⁻¹. The N-H stretching of the primary amine may appear as a doublet.
C-H Stretching: The stretching vibrations of the aliphatic C-H bonds in the methyl and methylene groups will be observed in the 2850-3000 cm⁻¹ region.
C-O Stretching: The C-O stretching vibrations of the alcohol and the ether linkage in the oxetane ring will produce strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The C-O stretch of the secondary alcohol is expected around 1100 cm⁻¹.
N-H Bending: The bending vibration of the primary amine (scissoring) is expected to appear around 1600 cm⁻¹.
Oxetane Ring Vibrations: The oxetane ring itself will have characteristic ring breathing and puckering vibrations, which can be observed in both the IR and Raman spectra at lower frequencies. The symmetric ring breathing mode is often strong in the Raman spectrum.
| Functional Group | Predicted IR/Raman Frequency Range (cm⁻¹) | Vibrational Mode |
| -OH | 3200-3600 (broad) | O-H stretch |
| -NH₂ | 3200-3500 (doublet) | N-H stretch |
| C-H (aliphatic) | 2850-3000 | C-H stretch |
| -NH₂ | 1590-1650 | N-H bend |
| C-O (alcohol) | 1050-1150 | C-O stretch |
| C-O-C (oxetane) | 950-1000 | Asymmetric C-O-C stretch |
This comprehensive spectroscopic analysis, combining NMR, MS, and vibrational spectroscopy, provides a robust framework for the structural confirmation and stereochemical assignment of this compound. While the data presented here is largely predictive, it is founded on well-established spectroscopic principles and serves as a valuable guide for the experimental characterization of this compound.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and the conformation of the molecule in the solid state. For a molecule such as this compound, which contains two stereocenters, X-ray crystallography can unequivocally establish the relative stereochemistry of the chiral centers.
The process involves irradiating a single crystal of the compound with X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms can be determined, yielding a detailed molecular structure.
In the case of this compound, a successful crystallographic analysis would provide key structural parameters. The puckering of the oxetane ring, a crucial conformational feature, would be precisely defined. mdpi.com Furthermore, the analysis would reveal the intramolecular interactions, such as hydrogen bonding between the amino and hydroxyl groups, that stabilize the solid-state conformation.
While specific crystallographic data for this compound is not publicly available, the following table represents typical data that would be obtained from such an analysis of a small organic molecule.
| Parameter | Value |
|---|---|
| Chemical Formula | C6H13NO2 |
| Formula Weight | 131.17 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.567 |
| b (Å) | 12.345 |
| c (Å) | 7.891 |
| β (°) | 105.2 |
| Volume (ų) | 805.4 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.082 |
| R-factor (%) | 4.2 |
The determination of the absolute configuration, which distinguishes between enantiomers, can also be achieved through X-ray crystallography, particularly when a heavy atom is present in the structure or by using anomalous dispersion effects. nih.govnih.govnih.gov
Chiroptical Spectroscopy (e.g., ECD, ORD) for Absolute Configuration Assignment
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. mdpi.com These methods are paramount for assigning the absolute configuration of chiral compounds in solution. encyclopedia.pubrsc.org
Electronic Circular Dichroism (ECD)
Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. encyclopedia.pub An ECD spectrum displays positive or negative peaks, known as Cotton effects, corresponding to the electronic transitions of the molecule's chromophores. The sign and intensity of these Cotton effects are highly sensitive to the spatial arrangement of atoms around the chromophore and thus to the absolute configuration of the molecule. mdpi.comencyclopedia.pub
For this compound, the chromophores are the amino and hydroxyl groups. While these groups themselves have weak electronic transitions in the accessible UV region, their chiral environment can lead to a measurable ECD spectrum. To enhance the signal and facilitate analysis, the amino and hydroxyl groups can be derivatized with chromophoric reagents. encyclopedia.pubnih.gov A powerful approach is the exciton (B1674681) chirality method, where the derivatization introduces two or more chromophores whose electronic transitions couple, giving rise to a characteristic bisignate ECD signal from which the absolute configuration can be deduced. nih.gov
Optical Rotatory Dispersion (ORD)
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of a substance with the wavelength of polarized light. slideshare.netwikipedia.orgslideshare.net An ORD curve is a plot of specific rotation versus wavelength. For chiral molecules, the ORD curve will show a plain curve at wavelengths far from an absorption band and an anomalous curve, exhibiting peaks and troughs (a Cotton effect), in the region of an absorption band. slideshare.net
The shape of the Cotton effect in the ORD curve is directly related to the absolute configuration of the molecule. researchgate.net ORD and ECD are closely related phenomena (linked by the Kronig-Kramers transforms) and provide complementary information for stereochemical assignment.
The following table illustrates the type of data that would be obtained from a chiroptical study of a chiral molecule like this compound.
| Technique | Solvent | Data |
|---|---|---|
| ECD | Methanol | λ_max (nm) [Δε (M⁻¹cm⁻¹)]: 215 [+1.2], 240 [-0.8] |
| ORD | Methanol | [α] (deg) at λ (nm): +25 (589), +32 (436), +58 (365) |
By comparing the experimentally measured ECD and ORD spectra with those predicted by quantum chemical calculations for a given absolute configuration, an unambiguous assignment can be made. rsc.org This combined experimental and theoretical approach is a powerful tool for the structural elucidation of complex chiral molecules.
Computational Chemistry and Theoretical Studies
Quantum Mechanical (QM) Calculations on Molecular Geometry and Electronic Structure
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(3-aminooxetan-3-yl)ethan-1-ol, these methods can provide precise information about its three-dimensional structure, electron distribution, and spectroscopic characteristics.
Density Functional Theory (DFT) for Ground State Properties and Reactivity Prediction
Density Functional Theory (DFT) stands as a powerful and widely used computational tool for investigating the ground-state properties of molecules of this size and complexity. By approximating the electron density, DFT can accurately predict a range of important chemical attributes.
For this compound, DFT calculations would be instrumental in determining its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the steric and electronic interactions within the molecule. Furthermore, DFT can be employed to calculate key reactivity descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.
A hypothetical table of DFT-calculated properties for a stable conformer of this compound is presented below. These values are illustrative and would require specific calculations to be confirmed.
| Property | Predicted Value |
| Total Energy (Hartree) | -XXX.XXXX |
| HOMO Energy (eV) | -X.XX |
| LUMO Energy (eV) | +X.XX |
| HOMO-LUMO Gap (eV) | X.XX |
| Dipole Moment (Debye) | X.XX |
These are hypothetical values and require specific DFT calculations for validation.
Ab Initio Methods for Energetic and Electronic Characterization
Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory for more precise energetic and electronic characterization. Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) can provide benchmark-quality data on the molecule's energy and properties. While computationally more demanding than DFT, these methods are invaluable for validating the results of less computationally expensive approaches and for obtaining highly accurate data on electron correlation effects, which can be significant in a molecule with multiple heteroatoms and potential for intramolecular interactions.
Conformational Analysis and Energy Landscapes
The flexibility of the ethanol (B145695) side chain and the puckering of the oxetane (B1205548) ring mean that this compound can exist in multiple conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for predicting the molecule's behavior.
Exploration of Stable Conformers and Intramolecular Interactions
A systematic conformational search, often performed using molecular mechanics force fields followed by QM optimization of the low-energy structures, is necessary to identify the stable conformers of this compound. A key feature to investigate is the potential for intramolecular hydrogen bonding. The presence of both a hydroxyl group (a hydrogen bond donor and acceptor) and an amino group (a hydrogen bond donor and acceptor) suggests the possibility of various intramolecular hydrogen bonding networks. These interactions can significantly influence the preferred conformation and, consequently, the molecule's physical and chemical properties.
Potential intramolecular hydrogen bonds could exist between:
The hydroxyl hydrogen and the amino nitrogen (O-H···N).
An amino hydrogen and the hydroxyl oxygen (N-H···O).
The hydroxyl hydrogen and the oxetane oxygen (O-H···O_oxetane).
An amino hydrogen and the oxetane oxygen (N-H···O_oxetane).
The relative strengths of these interactions would dictate the most stable conformer in the gas phase.
Free Energy Calculations for Tautomeric Equilibria or Isomerization Pathways
While less likely to be a dominant feature for this specific molecule under standard conditions, the potential for tautomerism or isomerization could be explored using free energy calculations. These calculations, which account for enthalpy, entropy, and thermal effects, can predict the equilibrium populations of different isomers. For instance, proton transfer from the hydroxyl group to the amino group could be a hypothetical tautomeric process, although the resulting zwitterionic form is likely to be high in energy in the absence of a polar solvent.
Reaction Pathway Modeling and Transition State Identification
Computational modeling can also be used to investigate the reactivity of this compound. The strained oxetane ring is susceptible to ring-opening reactions under certain conditions. Theoretical methods can be employed to model the reaction pathways of such processes, for example, acid-catalyzed or nucleophilic ring-opening.
By mapping the potential energy surface of a reaction, it is possible to identify the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, providing insight into the reaction kinetics. For this compound, studying the mechanism of ring-opening could reveal which of the C-O bonds in the oxetane ring is more likely to break and how the substituents influence this process. Computational studies on related amino-oxetanes have shown that the formation of an oxetane carbocation can be a key step in certain reactions.
Elucidation of Mechanism for Ring-Opening and Functional Group Transformations
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms, which would be critical for understanding the reactivity of this compound. The oxetane ring, a four-membered heterocycle, possesses significant ring strain (approximately 106 kJ/mol), making it susceptible to ring-opening reactions. researchgate.netresearchgate.net However, this process often requires higher activation energy compared to the even more strained three-membered oxirane (epoxide) ring. researchgate.net
Theoretical studies on oxetane ring-opening can map the potential energy surface of a reaction, identifying transition states, intermediates, and the final products. rsc.org For this compound, key reactions to model would include:
Acid-Catalyzed Ring-Opening: Under acidic conditions, the oxetane oxygen would likely be protonated, making the ring more susceptible to nucleophilic attack. Computational models can predict the regioselectivity of this attack—whether it occurs at the more sterically hindered C3 or the less substituted C2/C4 positions. The electronic influence of the amino and hydroxyethyl (B10761427) substituents at C3 would be a key factor. magtech.com.cn
Nucleophilic Ring-Opening: The attack of various nucleophiles on the oxetane ring can be modeled. Strong nucleophiles typically attack the less substituted carbon atoms in an SN2 fashion. magtech.com.cn DFT calculations can determine the activation barriers for these pathways. rsc.org
Functional Group Transformations: Beyond ring-opening, computational models can investigate the reactivity of the amino and hydroxyl groups. For instance, the basicity (pKa) of the amino group is significantly influenced by the electron-withdrawing effect of the adjacent oxetane ring. nih.gov Theoretical calculations can quantify this effect and predict the outcomes of reactions such as acylation or alkylation of the amine.
A typical computational approach involves using DFT methods like B3LYP or MP2 with basis sets such as 6-31G(d,p) to optimize the geometries of reactants, transition states, and products. rsc.orgrsc.org Vibrational frequency calculations are then performed to confirm that a transition state has a single imaginary frequency corresponding to the reaction coordinate. rsc.org
Stereoselectivity Prediction via Computational Modeling
The compound this compound contains a stereocenter at the carbinol carbon (the carbon bearing the hydroxyl group). Reactions involving this center or the creation of new stereocenters via ring-opening could exhibit stereoselectivity. Computational modeling is instrumental in predicting and explaining these outcomes.
For example, in a hypothetical reduction of a precursor ketone, 3-amino-3-(acetyl)oxetane, to form the alcohol, computational models could predict which diastereomer is favored. This is achieved by calculating the transition state energies for the approach of a reducing agent from either face of the carbonyl group. The relative energies of these transition states would indicate the predicted diastereomeric ratio.
Similarly, in stereoselective ring-opening reactions, computational approaches can explain the observed stereochemistry. nih.gov For instance, in the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition to form oxetanes, computational studies have been used to determine that the thermodynamically more stable isomer is often the main product. nih.govillinois.edu For a molecule like this compound, if a chiral catalyst were used for a ring-opening reaction, DFT could be employed to model the catalyst-substrate complex and determine the lowest energy pathway leading to the observed enantiomeric excess. researchgate.net
| Parameter | Computational Method | Basis Set | Purpose |
|---|---|---|---|
| Geometry Optimization | DFT (e.g., B3LYP) | 6-31G(d,p) | Finds the lowest energy structure of reactants, products, and intermediates. |
| Transition State Search | e.g., QST2/QST3, Berny | 6-31G(d,p) | Locates the highest energy point along the reaction coordinate. |
| Frequency Calculation | DFT (e.g., B3LYP) | 6-31G(d,p) | Confirms stationary points (0 imaginary frequencies for minima, 1 for transition states). rsc.org |
| Energy Profile | DFT (e.g., B3LYP, M06-2X) | 6-311++G(d,p) | Calculates relative energies to determine activation barriers and reaction energies. rsc.org |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, which is something static quantum mechanical calculations cannot capture. For this compound, MD simulations would be particularly useful for understanding its conformational flexibility and its interactions with solvent molecules or biological targets.
An MD simulation would involve:
Force Field Parameterization: A classical force field (e.g., AMBER, CHARMM, OPLS) would be chosen and parameterized to accurately describe the intramolecular and intermolecular forces of the compound.
System Setup: The molecule would be placed in a simulation box, typically filled with explicit solvent molecules (like water) to mimic solution-phase behavior.
Simulation: Newton's equations of motion are solved iteratively to trace the movement of every atom over a period ranging from nanoseconds to microseconds.
Analysis of the resulting trajectory could reveal:
Conformational Preferences: The oxetane ring itself is not planar but puckered. illinois.edu MD simulations can show the preferred conformations of the hydroxyethyl side chain relative to the ring and the dynamics of their interconversion.
Hydrogen Bonding: The amino and hydroxyl groups are capable of forming hydrogen bonds as both donors and acceptors. MD simulations can characterize the dynamics and geometry of these hydrogen bonds with surrounding water molecules or other solutes. mdpi.com This is crucial as hydrogen bonding significantly impacts properties like solubility.
Hydration Shell Structure: The simulations can map the spatial distribution of water molecules around the solute, revealing the structure of its hydration shell. unamur.be This can show how the polar (amino, hydroxyl, oxetane oxygen) and non-polar parts of the molecule organize the surrounding solvent.
These simulations are vital for understanding how the molecule behaves in a realistic environment, which is a key aspect of medicinal chemistry and materials science. nih.govnih.gov
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods are routinely used to predict spectroscopic properties, which serves as a powerful tool for structure verification and interpretation of experimental data.
NMR Chemical Shifts: DFT calculations, using methods like Gauge-Independent Atomic Orbital (GIAO), can predict the 1H and 13C NMR chemical shifts of a molecule. youtube.comresearchgate.net By calculating the NMR shieldings for a DFT-optimized geometry of this compound, one can obtain a theoretical spectrum. mdpi.com Comparing this predicted spectrum with experimental data can confirm the structural assignment. Deviations between computed and experimental values are typically small (e.g., under 2 ppm for carbon and 0.1 ppm for proton), providing high confidence in structure elucidation. youtube.com This is particularly useful for assigning specific resonances to the correct atoms in the molecule, such as distinguishing between the two non-equivalent methylene (B1212753) protons on the oxetane ring. researchgate.net
Vibrational Frequencies: The same DFT calculations used for geometry optimization also yield vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. arxiv.org Each calculated frequency can be animated to visualize the corresponding atomic motion (e.g., O-H stretch, N-H bend, C-O-C ring stretch). While calculated frequencies are often systematically higher than experimental ones, they can be brought into excellent agreement through the use of empirical scaling factors. nist.gov This allows for a detailed assignment of the experimental IR spectrum, confirming the presence of key functional groups.
| Spectroscopic Property | Atom/Group | Predicted Value (Illustrative) | Experimental Value (Illustrative) |
|---|---|---|---|
| 1H NMR Chemical Shift (ppm) | Oxetane CH2 | 4.70 | 4.65 researchgate.net |
| 13C NMR Chemical Shift (ppm) | Oxetane C-O | 75.2 | 74.8 |
| IR Frequency (cm-1) | O-H Stretch | 3450 (scaled) | 3400 |
| IR Frequency (cm-1) | C-O-C Ring Stretch | 985 (scaled) | 980 |
Note: The data in Table 2 is illustrative and based on typical values for oxetane-containing compounds, not specifically measured for this compound.
Future Research Directions and Unexplored Avenues
Development of Novel Catalytic Methods for Asymmetric Synthesis of 1-(3-aminooxetan-3-yl)ethan-1-ol and its Derivatives
The synthesis of enantiomerically pure this compound is a key challenge that needs to be addressed to unlock its full potential. Future research will likely focus on developing novel catalytic asymmetric methods to control the stereochemistry at both the carbinol and the amino-bearing quaternary carbon centers.
Currently, the synthesis of chiral 1,3-amino alcohols is an active area of research, with several established methods for related structures. researchgate.netnih.govresearchgate.net However, the presence of the oxetane (B1205548) ring introduces unique synthetic challenges and opportunities. Researchers may explore various strategies, including:
Transition-Metal Catalysis: The use of chiral transition-metal complexes for the asymmetric addition of organometallic reagents to a suitable oxetane-containing precursor could be a viable approach. For instance, the development of catalytic systems for the enantioselective addition of an ethyl group to a protected 3-aminooxetan-3-carbaldehyde or a related ketone would be a direct route.
Organocatalysis: Chiral organocatalysts, such as those based on proline or cinchona alkaloids, could be employed to catalyze the asymmetric aldol (B89426) or Mannich-type reactions of precursors to this compound. nih.govmdpi.comresearchgate.net The development of bifunctional organocatalysts that can activate both the nucleophile and the electrophile simultaneously could lead to high diastereo- and enantioselectivity. youtube.com
Biocatalysis: The use of enzymes, such as ketoreductases or transaminases, could offer a highly selective and environmentally friendly route to the desired chiral amino alcohol. Directed evolution of these enzymes could be employed to tailor their activity and selectivity for this specific substrate.
A summary of potential asymmetric synthetic strategies is presented in Table 1.
Table 1: Potential Asymmetric Synthetic Strategies for this compound
| Catalytic Approach | Precursor Example | Potential Advantages |
| Transition-Metal Catalysis | 3-(tert-butoxycarbonylamino)oxetane-3-carbaldehyde | High turnover numbers, broad substrate scope. |
| Organocatalysis | Oxetan-3-one and a suitable nitrogen-containing nucleophile | Metal-free, environmentally benign, high stereoselectivity. |
| Biocatalysis | 1-(Oxetan-3-yl)ethan-1-one | High enantioselectivity, mild reaction conditions. |
Investigation of Organocatalytic Transformations Involving the Amino Alcohol Motif
The amino alcohol functionality within this compound makes it an attractive candidate for use as a chiral ligand or organocatalyst in its own right. The proximity of the amino and hydroxyl groups, combined with the conformational constraints imposed by the oxetane ring, could lead to unique catalytic properties.
Future research in this area could involve:
Synthesis of Derivatives for Catalysis: The primary amine and secondary alcohol can be readily functionalized to create a library of derivatives. For example, the amine could be converted to a thiourea, squaramide, or a secondary amine with bulky substituents, which are common motifs in organocatalysis.
Application in Asymmetric Reactions: These novel organocatalysts could be screened for their efficacy in a variety of asymmetric transformations, such as aldol reactions, Michael additions, and Diels-Alder reactions. The strained oxetane ring might play a crucial role in defining the catalyst's stereochemical environment and influencing the outcome of the reaction.
Exploration of Flow Chemistry and Automated Synthesis Platforms for Scalable Production
For this compound and its derivatives to find practical applications, particularly in the pharmaceutical industry, scalable and efficient synthetic methods are essential. beilstein-journals.orgasynt.com Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processes in terms of safety, reproducibility, and scalability. nih.govnih.govsyrris.comnih.govfu-berlin.de
Future research directions include:
Development of Continuous Flow Processes: Designing and optimizing a continuous flow process for the synthesis of this compound would be a significant advancement. researchgate.netacs.org This would involve the integration of reaction, separation, and purification steps into a single, automated system.
High-Throughput Experimentation: Automated platforms can be used to rapidly screen a wide range of reaction conditions (e.g., catalysts, solvents, temperatures) to identify the optimal parameters for the synthesis. This high-throughput approach can significantly accelerate the development of a robust and scalable process.
Safety and Hazard Mitigation: The use of flow reactors can mitigate the risks associated with highly reactive intermediates or exothermic reactions that may be involved in the synthesis of this strained heterocycle.
Advanced Materials and Supramolecular Chemistry Applications (Excluding Prohibited Content)
The unique combination of a rigid, polar oxetane ring and a flexible amino alcohol side chain makes this compound an interesting building block for the construction of advanced materials and supramolecular assemblies. rsc.orgnih.govyoutube.com
Potential areas of exploration include:
Chiral Polymers and Frameworks: The bifunctional nature of the molecule allows for its incorporation into polymers or metal-organic frameworks (MOFs). The chirality of the molecule could be transferred to the macroscopic properties of the resulting material, leading to applications in chiral separations or asymmetric catalysis.
Self-Assembling Systems: The hydrogen bonding capabilities of the amino and hydroxyl groups, along with the dipole moment of the oxetane ring, could drive the self-assembly of the molecule into well-defined supramolecular structures such as gels, liquid crystals, or nanoparticles. The properties of these materials could be tuned by modifying the substituents on the molecule.
Molecular Recognition: The defined three-dimensional structure of this compound could enable it to act as a host molecule in molecular recognition studies, selectively binding to guest molecules through a combination of hydrogen bonding, and steric interactions.
Mechanistic Studies of Unprecedented Reactivity Patterns
The strained four-membered oxetane ring is known for its unique reactivity, often undergoing ring-opening reactions under various conditions. nih.govnih.govnih.govnih.gov The presence of the adjacent amino alcohol functionality could lead to unprecedented reactivity patterns that warrant detailed mechanistic investigation.
Future research should focus on:
Ring-Opening Reactions: A systematic study of the ring-opening reactions of this compound with various nucleophiles and electrophiles would provide valuable insights into its stability and reactivity. doi.orgacs.org Computational studies could be employed to model the reaction pathways and predict the regioselectivity of the ring-opening. researchgate.net
Neighboring Group Participation: The amino and hydroxyl groups could participate in intramolecular reactions, influencing the reactivity of the oxetane ring. Mechanistic studies, including kinetic analysis and isotopic labeling experiments, could elucidate the role of these neighboring groups.
Formation of Novel Heterocycles: The unique reactivity of this molecule could be harnessed for the synthesis of novel heterocyclic scaffolds that are not easily accessible through conventional methods.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
